molecular formula C22H23N5O3S B11241140 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)propanamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)propanamide

Cat. No.: B11241140
M. Wt: 437.5 g/mol
InChI Key: MQLBWWIUWCCGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazine ring, an acetylamino group, and a sulfanyl linkage, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)propanamide involves multiple steps. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the acetylamino and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)propanamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways. Additionally, its industrial applications could include the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and acetylamino group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfanyl linkage could also contribute to the compound’s reactivity and stability. Understanding the precise molecular interactions and pathways involved is essential for elucidating its effects and potential therapeutic applications.

Comparison with Similar Compounds

When compared to similar compounds, 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)propanamide stands out due to its unique combination of functional groups. Similar compounds may include those with triazine rings or acetylamino groups, but the presence of the sulfanyl linkage and the specific arrangement of substituents make this compound distinct. Examples of similar compounds include metolachlor ESA sodium salt and 2-methoxyphenyl isocyanate .

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C22H23N5O3S/c1-12-8-10-16(11-9-12)24-20(29)14(3)31-22-25-21(30)19(26-27-22)17-7-5-6-13(2)18(17)23-15(4)28/h5-11,14H,1-4H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

MQLBWWIUWCCGMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.